

# Commercial Suppliers and Technical Guide for 5'-O-DMT-ri Phosphoramidite

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## Compound of Interest

Compound Name: 5'-O-DMT-ri

Cat. No.: B10854480

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For researchers, scientists, and drug development professionals working with modified oligonucleotides, **5'-O-DMT-riboInosine (5'-O-DMT-ri)** phosphoramidite is a critical reagent for the synthesis of RNA molecules containing inosine. Inosine, a naturally occurring purine nucleoside, is a versatile building block in RNA research due to its ability to form wobble base pairs, influencing RNA structure, stability, and biological function. This technical guide provides an in-depth overview of commercial suppliers, quality control measures, experimental protocols for its use in oligonucleotide synthesis, and the functional implications of incorporating inosine into RNA.

## Commercial Availability

**5'-O-DMT-ri** is commercially available from several reputable suppliers, primarily as the more stable 2'-O-TBDMS (tert-butyldimethylsilyl) protected phosphoramidite form, which is essential for RNA synthesis. The table below summarizes key information from prominent commercial suppliers. Researchers are advised to request certificates of analysis for lot-specific data.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Purity
BroadPharm	5'-O-DMT-2'- O-TBDMS- N2- Isobutyryl- Guanosine- CE Phosphorami dite	147201-04-5	C50H68N7O 9PSi	970.2	Inquire
Glen Research	I-CE Phosphorami dite	261518-12-1	C46H61N6O 8PSi	885.08	≥97% by HPLC
BOC Sciences	5'-O-DMT-2'- O-tert- Butyldimethyl silyl-Inosine 3'-CE phosphorami dite	261518-12-1	C46H61N6O 8PSi	885.07	≥97% by HPLC
PolyOrg, Inc.	5'-DMT-2'- OTBDMS- Inosine-3'-CE Phosphorami dite	261518-12-1	C46H61N6O 8PSi	885.07	Inquire
Tinzime	5'-O-DMT-2'- O-TBDMS- N1-Me-pU- Phosphorami dite	N/A	C46H63N4O 9PSi	875.07	≥98% by HPLC

## Quality Control and Purity Assessment

The quality of phosphoramidites is paramount for the successful synthesis of high-fidelity oligonucleotides. Reputable suppliers employ a battery of analytical techniques to ensure the purity and identity of their products. For **5'-O-DMT-ri** phosphoramidite and its derivatives, the following quality control measures are typically implemented:

- **High-Performance Liquid Chromatography (HPLC):** Reversed-phase HPLC is a standard method to assess the purity of phosphoramidites[1]. The analysis typically reveals two peaks corresponding to the two diastereomers at the phosphorus center[1]. The purity is calculated as the total area of the two diastereomeric peaks relative to all other peaks in the chromatogram.
- **Mass Spectrometry (MS):** LC-MS is used to confirm the identity of the phosphoramidite by verifying its molecular weight[2]. This technique is also invaluable for identifying and characterizing any impurities that may be present[3].
- **<sup>31</sup>P Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>31</sup>P NMR is a powerful tool for assessing the purity of phosphoramidites with respect to phosphorus-containing impurities[1]. It can distinguish the desired P(III) phosphoramidite from oxidized P(V) species and other phosphorus-containing side products. The two diastereomers of the phosphoramidite will appear as distinct signals in the <sup>31</sup>P NMR spectrum.
- **Water Content:** The water content of the phosphoramidite solution is a critical parameter, as moisture can lead to the degradation of the phosphoramidite and reduce coupling efficiency during oligonucleotide synthesis. Karl Fischer titration is the standard method for determining water content.

## Experimental Protocols

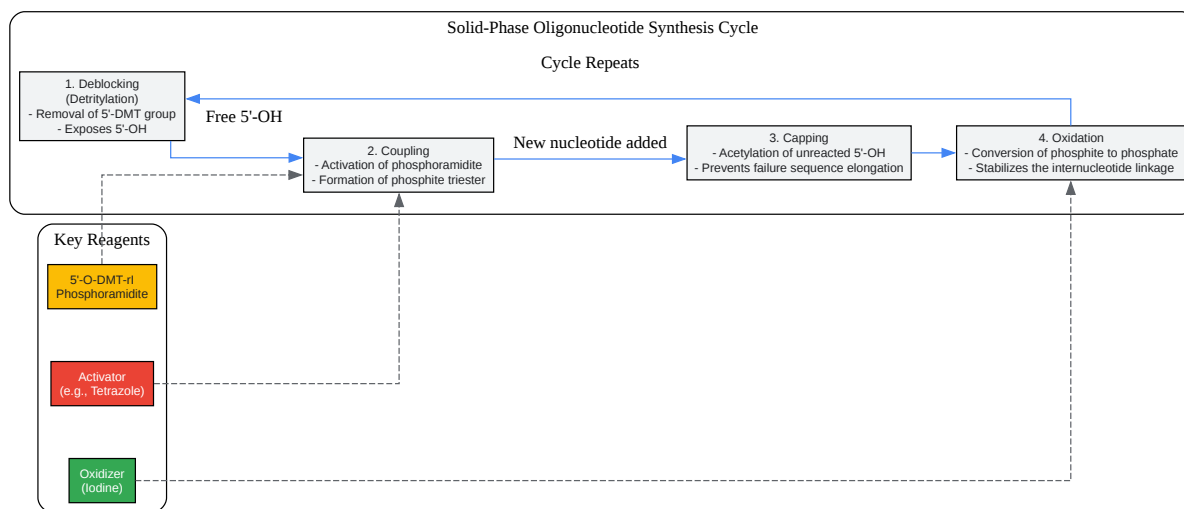
The incorporation of **5'-O-DMT-ri** into a growing oligonucleotide chain follows the standard phosphoramidite cycle on an automated solid-phase synthesizer. The following is a generalized protocol, with specific recommendations for the inosine phosphoramidite.

## Oligonucleotide Synthesis Cycle

The synthesis of RNA oligonucleotides using 5'-O-DMT-2'-O-TBDMS-ri phosphoramidite involves a four-step cycle for each nucleotide addition:

- **Deblocking (Detritylation):** The 5'-O-DMT protecting group of the nucleotide attached to the solid support is removed using a mild acid, typically a solution of trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane. This step exposes the 5'-hydroxyl group for the subsequent coupling reaction. The released DMT cation is orange and can be quantified spectrophotometrically to monitor the stepwise coupling efficiency.
- **Coupling:** The 5'-O-DMT-2'-O-TBDMS-ri phosphoramidite, dissolved in anhydrous acetonitrile, is activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT). The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. For sterically hindered phosphoramidites like those used in RNA synthesis, a longer coupling time is often recommended. A coupling time of 12 minutes is suggested for the 2'-O-TBDMS protected inosine phosphoramidite.
- **Capping:** To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is typically achieved using a mixture of acetic anhydride and 1-methylimidazole.
- **Oxidation:** The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester linkage. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This four-step cycle is repeated for each nucleotide to be added to the sequence.



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A diagram illustrating the four-step cycle of solid-phase oligonucleotide synthesis.

## Cleavage and Deprotection

After the desired sequence has been synthesized, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. This is a multi-step process:

- **Cleavage from Support and Removal of Base and Phosphate Protecting Groups:** The solid support is treated with a solution of concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA). This cleaves the oligonucleotide from the

support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases.

- **Removal of 2'-O-TBDMS Protecting Groups:** The 2'-O-TBDMS groups are more stable and require a specific deprotection step. This is typically achieved by treating the oligonucleotide with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).

The fully deprotected inosine-containing RNA is then purified, typically by HPLC or polyacrylamide gel electrophoresis (PAGE).

## Protocol: Synthesis of an Inosine-Containing RNA Template for Reverse Transcription

This protocol is adapted from a study investigating the effect of inosine on reverse transcription.

- **Synthesis:** The RNA template containing inosine is synthesized on a 1.0  $\mu$ M scale using an automated DNA/RNA solid-phase synthesizer in the DMT-off mode.
- **Phosphoramidite:** 5'-O-DMT-2'-O-TBDMS-ri phosphoramidite is used for the incorporation of inosine.
- **Synthesis Cycle:** The standard four-step cycle of detritylation, coupling, capping, and oxidation is used for each nucleotide addition.
- **Cleavage and Deprotection:**
  - The synthesized oligonucleotide is cleaved from the solid support and the base and phosphate protecting groups are removed using a mixture of ammonium hydroxide and methylamine (AMA) at 65°C for 10 minutes.
  - The 2'-O-TBDMS groups are removed by treatment with triethylamine trihydrofluoride (TEA·3HF) at 65°C for 2.5 hours.
- **Purification:** The crude RNA is purified by denaturing polyacrylamide gel electrophoresis (dPAGE).

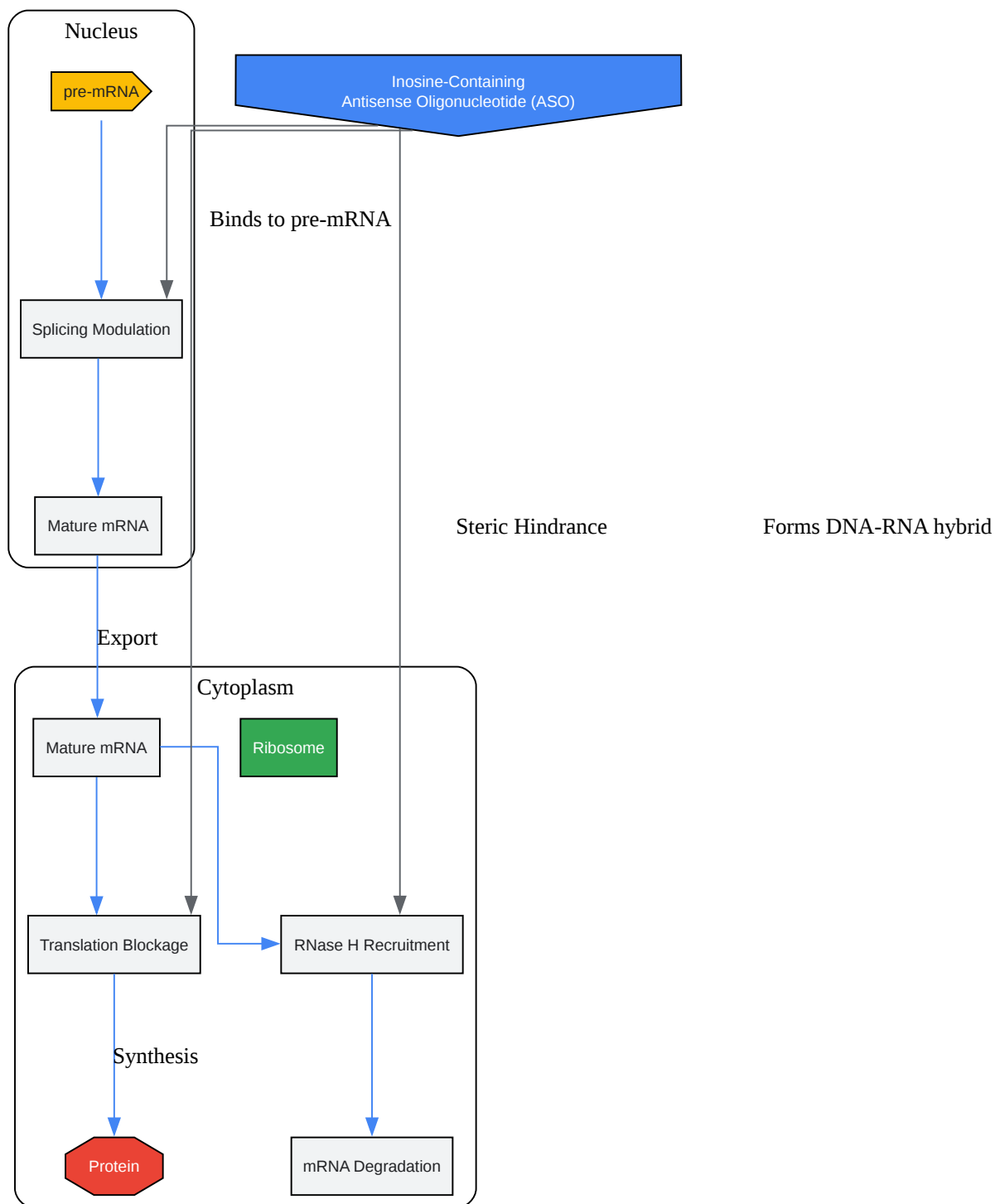
- Quantification: The concentration of the purified RNA is determined by measuring its absorbance at 260 nm.

## Role and Applications of Inosine-Containing Oligonucleotides

The incorporation of inosine into RNA oligonucleotides has significant implications for their structure, function, and therapeutic potential.

## Mechanism of Action of Inosine-Containing Antisense Oligonucleotides

Inosine is often interpreted as guanosine by the cellular machinery. In the context of antisense oligonucleotides (ASOs), an inosine-containing ASO can bind to a target mRNA and modulate its function through several mechanisms.



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